Kalimantacin A
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Overview
Description
Kalimantacin B is a polyketide antibiotic known for its potent and selective activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound is produced by the bacterium Pseudomonas fluorescens and is part of a family of antibiotics that also includes batumin . Kalimantacin B is characterized by its complex structure and significant bioactivity, making it a subject of interest in the development of new therapeutic agents .
Preparation Methods
Kalimantacin B is synthesized via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway . The biosynthesis involves multiple enzymatic steps, including the incorporation of various building blocks and modifications by tailoring enzymes . The industrial production of Kalimantacin B typically involves the fermentation of Pseudomonas fluorescens cultures under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Kalimantacin B undergoes several types of chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include various oxidized and reduced derivatives of Kalimantacin B, which can be further analyzed for their bioactivity .
Scientific Research Applications
Kalimantacin B has a wide range of scientific research applications. In chemistry, it is used as a model compound to study polyketide biosynthesis and enzyme mechanisms . In biology, it serves as a tool to investigate bacterial resistance mechanisms and the role of polyketides in microbial ecology . In medicine, Kalimantacin B is being explored for its potential as a therapeutic agent against antibiotic-resistant bacterial infections . Additionally, it has industrial applications in the development of new antibiotics and other bioactive compounds .
Mechanism of Action
The mechanism of action of Kalimantacin B involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis . By binding to FabI, Kalimantacin B disrupts the production of fatty acids, leading to the inhibition of bacterial growth . This mechanism is particularly effective against Staphylococcus species, making Kalimantacin B a valuable antibiotic .
Comparison with Similar Compounds
Kalimantacin B is similar to other polyketide antibiotics such as mupirocin and bacillaene . it is unique in its specific activity against Staphylococcus species and its biosynthetic pathway . Other similar compounds include batumin, which shares the same molecular structure and bioactivity as Kalimantacin B . The uniqueness of Kalimantacin B lies in its selective antibacterial activity and its potential for use in combating antibiotic-resistant infections .
Properties
CAS No. |
174513-95-2 |
---|---|
Molecular Formula |
C30H48N2O7 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(2E,10E,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |
InChI |
InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7+,11-9+,23-17+ |
InChI Key |
GENAAYFYLGYPIQ-JOPGMDTFSA-N |
SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Isomeric SMILES |
CC(C/C=C/C=C/CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Canonical SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Synonyms |
kalimantacin A kalimantacin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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